3-Nitrobenzophenone
Overview
Description
3-Nitrobenzophenone: is an organic compound with the chemical formula C13H9NO3 . It is a yellow crystalline solid with a strong bitter taste and a melting point of approximately 94-97°C . This compound is slightly soluble in water but soluble in organic solvents such as alcohol, ether, and benzene . It is commonly used as an intermediate in organic synthesis and has applications in the synthesis of aromatic ketones, organic dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzophenone can be synthesized through the nitration of benzophenone. The process involves dissolving benzophenone in nitric acid and heating the reaction mixture. The product is then purified by crystallization . Another method involves the Friedel-Crafts reaction between 3-nitrobenzoyl chloride and chlorobenzene in the presence of anhydrous aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the nitration method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of nitric acid and controlled heating are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzophenone.
Scientific Research Applications
3-Nitrobenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Used in the synthesis of non-steroidal anti-inflammatory drugs such as ketoprofen.
Industry: Employed as a plastic additive and in the photolytic degradation of polyethylene and polypropylene.
Mechanism of Action
The mechanism of action of 3-nitrobenzophenone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Nitrobenzophenone: Similar structure but with the nitro group in the para position.
2-Nitrobenzophenone: Nitro group in the ortho position.
3,4-Dinitrobenzophenone: Contains two nitro groups at the 3 and 4 positions.
Comparison: 3-Nitrobenzophenone is unique due to the position of the nitro group, which influences its reactivity and chemical properties Compared to 4-nitrobenzophenone and 2-nitrobenzophenone, this compound has different electronic and steric effects, leading to variations in its chemical behavior and applications
Properties
IUPAC Name |
(3-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLRNKOXORIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176959 | |
Record name | 3-Nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-80-3 | |
Record name | 3-Nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2243-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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